N-(4-bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
Description
N-(4-bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide (CAS: 247592-78-5) is an acetamide derivative characterized by a 4-bromophenyl group, an ethoxy-substituted phenoxy ring, and a formyl group at the para position of the phenoxy moiety. Its molecular formula is C₁₆H₁₄BrNO₄, with a molar mass of 364.19 g/mol .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-2-22-16-9-12(10-20)3-8-15(16)23-11-17(21)19-14-6-4-13(18)5-7-14/h3-10H,2,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYZQPHDSQHZAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601204136 | |
| Record name | N-(4-Bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601204136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247592-79-6 | |
| Record name | N-(4-Bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=247592-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601204136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromoaniline, undergoes a reaction with acetic anhydride to form N-(4-bromophenyl)acetamide.
Ethoxylation: The intermediate is then reacted with ethyl iodide in the presence of a base such as potassium carbonate to introduce the ethoxy group.
Formylation: The final step involves the formylation of the phenoxy group using a formylating agent like paraformaldehyde under acidic conditions.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.
Major Products Formed
Oxidation: 2-(2-ethoxy-4-carboxyphenoxy)acetamide.
Reduction: 2-(2-ethoxy-4-hydroxyphenoxy)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for various applications:
Chemistry
- Intermediate in Synthesis : It serves as an important intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities with desired properties.
Biology
- Biological Activity : Research indicates potential biological activities including antimicrobial and anti-inflammatory effects. Studies have shown that structurally related compounds exhibit significant inhibition against various pathogens, suggesting that N-(4-bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide may also possess similar properties .
Medicine
- Drug Development : The compound is explored as a lead candidate in drug development due to its ability to interact with specific molecular targets. Its mechanism of action involves forming covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function .
- Anticancer Properties : Recent studies have highlighted its potential as an anticancer agent, showing promising results in inhibiting cancer cell proliferation through various pathways, including enzyme inhibition and receptor binding .
Industry
- Specialty Chemicals : In industrial applications, it is utilized in the production of specialty chemicals and materials, contributing to advancements in agrochemicals and pharmaceuticals.
Case Studies and Research Findings
Several case studies illustrate the compound's effectiveness:
- A study on derivatives of this compound demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting its potential use in developing new antibiotics .
- Another investigation focused on its anticancer properties revealed that compounds with similar structures inhibited cancer cell lines significantly more than traditional treatments, suggesting a new avenue for cancer therapy .
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl group may facilitate binding to hydrophobic pockets, while the formyl and ethoxy groups may participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents, heterocyclic systems, and functional groups, leading to differences in synthesis, stability, and bioactivity. Below is a detailed comparison:
Substituent Variations on the Aromatic Ring
Key Insights :
- Fluorine substitution improves solubility and bioavailability, as seen in CAS 575449-73-9 .
- Ethoxy/methoxy groups (e.g., ) may enhance metabolic stability compared to halogens.
Heterocyclic Analogs
Key Insights :
- Thiazole/thiazolidinedione derivatives (e.g., ) exhibit lower yields (15–21%) compared to thiazolidinediones (96–98%), likely due to synthetic complexity.
- Pyridazinone analogs () show receptor specificity (FPR2 vs. FPR1), highlighting the role of heterocycles in target selectivity.
Functional Group Modifications
Key Insights :
- Cyano groups (e.g., AMC3, ) enhance binding affinity to receptors like FPRs through dipole interactions.
Biological Activity
N-(4-bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide is a synthetic organic compound classified as an acetamide. It features a complex structure that includes a bromophenyl group, an ethoxy group, and a formylphenoxy group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, both Gram-positive and Gram-negative. The results indicate that this compound exhibits promising antibacterial activity, comparable to standard antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison |
|---|---|---|
| E. coli | 12.5 µg/mL | Similar to levofloxacin |
| S. aureus | 10 µg/mL | Lower than standard |
| S. typhi | 15 µg/mL | Comparable to standard |
| B. subtilis | 8 µg/mL | Lower than standard |
These findings suggest that this compound could be developed as a potential antimicrobial agent .
Anticancer Activity
The anticancer properties of this compound have also been investigated, particularly against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. In vitro studies using the Sulforhodamine B (SRB) assay demonstrated significant cytotoxic effects.
| Compound | Inhibition (%) | Comparison |
|---|---|---|
| This compound | 82% | Compared to 5-FU (96%) |
| Control (5-Fluorouracil) | 96% | Standard reference |
The compound's mechanism appears to involve interaction with specific molecular targets, potentially leading to apoptosis in cancer cells .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Interaction : The compound's functional groups may facilitate binding to enzyme active sites, inhibiting their activity.
- Receptor Modulation : The bromophenyl group enhances hydrophobic interactions, possibly increasing binding affinity to receptors involved in cancer progression.
- Covalent Bond Formation : The formyl group may form covalent bonds with nucleophilic sites on proteins, altering their functions and leading to cell death in cancerous tissues .
Case Study 1: Antimicrobial Evaluation
In a recent study, this compound was tested against a panel of bacterial strains using the turbidimetric method. The results indicated that the compound exhibited significant antimicrobial activity, especially against Staphylococcus aureus and Escherichia coli, with MIC values lower than those of conventional antibiotics like levofloxacin.
Case Study 2: Anticancer Activity Assessment
Another investigation focused on the anticancer efficacy of this compound against MCF7 cells. The study revealed that it induced apoptosis at concentrations that produced moderate cytotoxicity, highlighting its potential as a lead compound for further development in cancer therapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
